![molecular formula C23H26N2O3S B2953858 8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898462-70-9](/img/structure/B2953858.png)
8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
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Description
8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C23H26N2O3S and its molecular weight is 410.53. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
An efficient approach to the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position highlights the utility of sodium sulfinates as sulfide sources, leading to the formation of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives. This process is notable for generating environmentally benign byproducts and being more pleasant compared to previous methods due to the absence of unpleasant odors (Chengcai Xia et al., 2016).
Anticancer Activity
A study on sulfonamide derivatives, including N-(quinolin-8-yl)-4-nitro-benzenesulfonamide hydrochloride, demonstrated their potential in inducing apoptosis in cancer cells via activating p38/ERK phosphorylation. These compounds significantly reduced cell proliferation and induced pro-apoptotic gene expression in various cancer cell lines (A. Cumaoğlu et al., 2015).
Drug Design for Alzheimer's Disease
The compound T-82, a new quinoline derivative, has shown promising results in ameliorating drug- and lesion-induced amnesia models in rats, suggesting its potential as a therapeutic agent for memory impairment related to acetylcholinergic dysfunction. T-82's efficacy in improving memory suggests its applicability in treating conditions like Alzheimer's disease (Kazuo Isomae et al., 2003).
Antimicrobial Agents
The synthesis of new compounds combining quinoline with sulfonamide moieties aimed at antimicrobial applications resulted in compounds demonstrating significant activity against Gram-positive bacteria, highlighting the potential of these derivatives as antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).
properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c26-22-7-6-19-15-21(16-20-10-13-25(22)23(19)20)29(27,28)24-11-8-18(9-12-24)14-17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIEMWRGIZNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one |
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